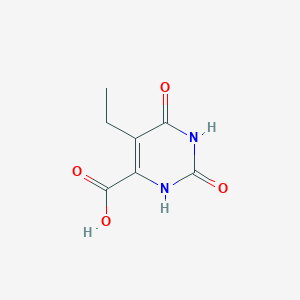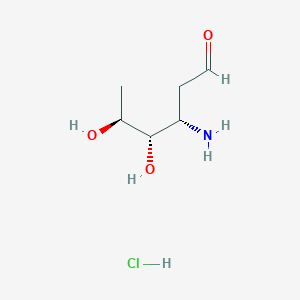
L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a key component in the structure of several important antitumor antibiotics, such as daunorubicin and doxorubicin . This compound is characterized by its unique structure, which includes an amino group and a deoxy sugar moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride typically involves multiple steps starting from D-mannose. One preparative route includes the conversion of methyl alpha-D-mannopyranoside into the desired amino sugar through a series of reactions including oxime formation, reduction, and stereospecific reduction . The overall yield of this process is approximately 40%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the sugar moiety.
Reduction: Reduction reactions are used in the synthesis process to achieve the desired stereochemistry.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include butyllithium, N-bromosuccinimide, and hydrogen gas for reduction . Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the amino sugar, such as N-acetyl and N-benzoyl derivatives .
Aplicaciones Científicas De Investigación
L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride has several important applications in scientific research:
Biology: The compound is studied for its role in the structure and function of glycoproteins and glycolipids.
Medicine: As a component of daunorubicin and doxorubicin, it is crucial in cancer treatment.
Industry: Its derivatives are used in the production of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride involves its incorporation into the structure of antitumor antibiotics. These antibiotics intercalate into DNA, disrupting the replication process and leading to cell death . The amino sugar moiety enhances the binding affinity and specificity of these drugs to their molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Ristosamine: Another amino sugar with a similar structure but different stereochemistry.
Acosamine: An amino sugar with a different configuration of hydroxyl groups.
Uniqueness
L-lyxo-Hexose, 3-amino-2,3,6-trideoxy-, hydrochloride is unique due to its specific stereochemistry and its role in the structure of potent antitumor antibiotics. Its ability to enhance the efficacy of these drugs makes it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C6H14ClNO3 |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
(3S,4S,5S)-3-amino-4,5-dihydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-4(9)6(10)5(7)2-3-8;/h3-6,9-10H,2,7H2,1H3;1H/t4-,5-,6+;/m0./s1 |
Clave InChI |
FHYCNFQONIRRCV-WLUDYRNVSA-N |
SMILES isomérico |
C[C@@H]([C@H]([C@H](CC=O)N)O)O.Cl |
SMILES canónico |
CC(C(C(CC=O)N)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


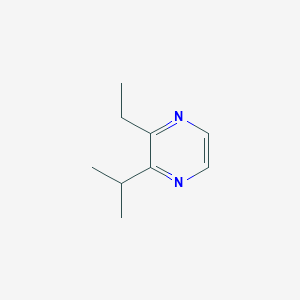


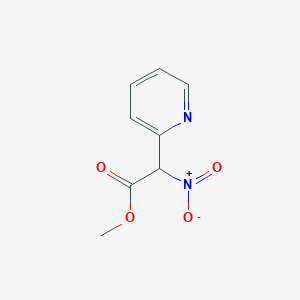
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol](/img/structure/B13094706.png)
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4-(methylphenylamino)-](/img/structure/B13094712.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoic acid](/img/structure/B13094721.png)
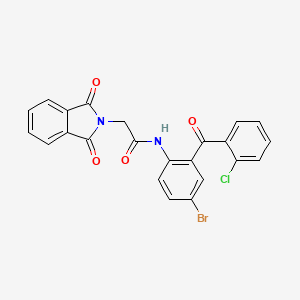
![2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13094732.png)

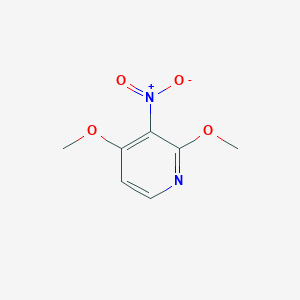
![endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13094771.png)
![5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13094774.png)
